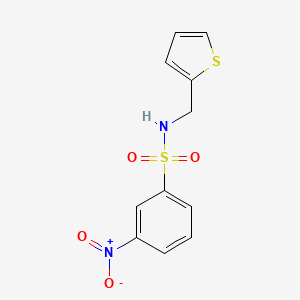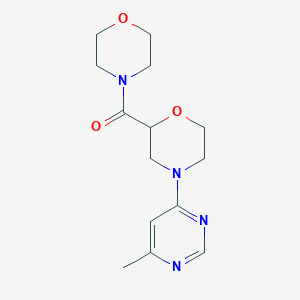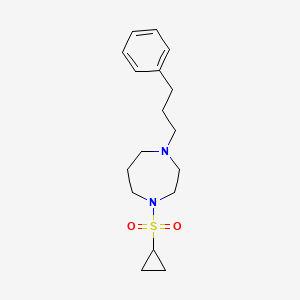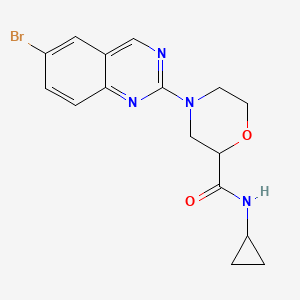
3-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzenesulfonamide core with a nitro group at the 3-position and a thienylmethyl group attached to the nitrogen atom. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- typically involves the following steps:
Nitration of Benzenesulfonamide: The initial step involves the nitration of benzenesulfonamide to introduce the nitro group at the 3-position. This is usually achieved by treating benzenesulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thienylmethylation: The next step involves the introduction of the thienylmethyl group. This can be achieved by reacting the nitrated benzenesulfonamide with a thienylmethyl halide (e.g., thienylmethyl chloride) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Alkylated/Acylated Sulfonamides: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used to investigate the mechanisms of enzyme inhibition and the development of selective inhibitors for therapeutic targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- involves the inhibition of specific enzymes. For instance, its inhibitory effect on carbonic anhydrase IX is due to the binding of the sulfonamide group to the zinc ion in the enzyme’s active site. This binding disrupts the enzyme’s function, leading to a decrease in tumor cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-(2-thienylmethyl)-: Lacks the nitro group but has similar structural features.
Benzenesulfonamide, 3-nitro-N-(phenylmethyl)-: Contains a phenylmethyl group instead of a thienylmethyl group.
Benzenesulfonamide, 3-nitro-N-(2-furanylmethyl)-: Contains a furanylmethyl group instead of a thienylmethyl group.
Uniqueness
The presence of both the nitro group and the thienylmethyl group in benzenesulfonamide, 3-nitro-N-(2-thienylmethyl)- imparts unique chemical and biological properties. The nitro group enhances its reactivity in reduction reactions, while the thienylmethyl group contributes to its specificity in enzyme inhibition.
Propiedades
Número CAS |
321721-61-3 |
|---|---|
Fórmula molecular |
C11H10N2O4S2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
3-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H10N2O4S2/c14-13(15)9-3-1-5-11(7-9)19(16,17)12-8-10-4-2-6-18-10/h1-7,12H,8H2 |
Clave InChI |
QMFGLHHLGKJZOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15121658.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)


![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)


![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15121721.png)
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)
